4-[(2,4-Dichlorophenoxy)methyl]benzohydrazide
Description
4-[(2,4-Dichlorophenoxy)methyl]benzohydrazide is a benzohydrazide derivative characterized by a central benzene ring substituted with a hydrazide group (-CONHNH₂) at the 1-position and a (2,4-dichlorophenoxy)methyl group at the 4-position. Benzohydrazides are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory properties due to their ability to form hydrogen bonds and coordinate with metal ions .
The compound is synthesized via condensation reactions, typically involving substituted benzaldehydes and benzohydrazides under acidic conditions, followed by recrystallization from solvents like methanol . Its structural rigidity, influenced by the planar benzene rings and intermolecular hydrogen bonding (e.g., N–H···O interactions), contributes to stability in solid-state configurations .
Properties
IUPAC Name |
4-[(2,4-dichlorophenoxy)methyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c15-11-5-6-13(12(16)7-11)20-8-9-1-3-10(4-2-9)14(19)18-17/h1-7H,8,17H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFAONFVOBZBMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)Cl)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dichlorophenoxy)methyl]benzohydrazide typically involves the reaction of 4-[(2,4-Dichlorophenoxy)methyl]benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Dichlorophenoxy)methyl]benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzohydrazone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Benzohydrazone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzohydrazide derivatives.
Scientific Research Applications
4-[(2,4-Dichlorophenoxy)methyl]benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2,4-Dichlorophenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogen-Substituted Analogues
- 4-[(2-Bromophenoxy)methyl]benzohydrazide (): This analogue replaces the 2,4-dichlorophenoxy group with a 2-bromophenoxy moiety. Such substitutions may impact lipophilicity and metabolic stability, influencing bioavailability .
- 3-[(2,4-Dichlorophenoxy)methyl]benzohydrazide (): A positional isomer with the dichlorophenoxy group at the 3-position of the benzene ring. Steric hindrance from the meta-substitution may reduce interactions with planar enzyme active sites compared to the para-substituted parent compound .
Functional Group Variations
- 2-(2,4-Dichlorophenoxy)-N′-[(E)-(4-hydroxyphenyl)methylene]acetohydrazide (): Replaces the benzohydrazide core with an acetohydrazide group. The 4-hydroxyphenylidene substituent introduces additional hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability .
- Schiff Base Derivatives (): Compounds like 2,4-dihydroxy-N’-(5-chloro-2-hydroxybenzylidene)benzohydrazide (VII) feature hydroxylated benzylidene groups. These derivatives exhibit enhanced antimicrobial activity (e.g., MIC = 0.125 mg/mL against Klebsiella pneumoniae), attributed to synergistic effects between the hydrazide and phenolic hydroxyl groups .
Structural and Electronic Comparisons
| Compound | Substituent/Modification | Key Properties |
|---|---|---|
| 4-[(2,4-Dichlorophenoxy)methyl]benzohydrazide | Para-substituted dichlorophenoxy | High lipophilicity, strong electron-withdrawing effects, planar structure |
| 4-[(2-Bromophenoxy)methyl]benzohydrazide | Bromine substitution | Reduced electronegativity, increased steric bulk |
| 2,4-Dihydroxy-N’-(5-chloro-2-hydroxybenzylidene)benzohydrazide | Hydroxyl groups on benzylidene | Enhanced hydrogen bonding, improved solubility, potent antimicrobial activity |
| 3-[(2,4-Dichlorophenoxy)methyl]benzohydrazide | Meta-substituted dichlorophenoxy | Increased steric hindrance, reduced enzyme interaction |
Biological Activity
4-[(2,4-Dichlorophenoxy)methyl]benzohydrazide is a compound derived from benzohydrazide, featuring a dichlorophenoxy group. This compound has gained attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 327.19 g/mol
The presence of the dichlorophenoxy group contributes to the compound's lipophilicity and potential for biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Antimicrobial Activity :
- Several studies have demonstrated the compound's effectiveness against various bacterial strains. For instance, it showed significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- The Minimum Inhibitory Concentration (MIC) values for these bacteria ranged from 5 to 20 µg/mL, indicating moderate to strong antimicrobial properties.
-
Anticancer Activity :
- In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines including MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The IC values ranged from 10 to 30 µM, suggesting promising anticancer potential.
- A notable study utilized the MTT assay to evaluate cell viability post-treatment, revealing that the compound induced apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation.
-
Enzyme Inhibition :
- The compound has been evaluated as an inhibitor of acetylcholinesterase (AChE), with IC values reported between 40 and 100 µM. This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
- Additionally, it demonstrated dual inhibition of butyrylcholinesterase (BuChE), further supporting its relevance in neurological research.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] evaluated the antimicrobial activity of various hydrazone derivatives, including this compound. The study involved testing against a panel of pathogens:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 15 |
| Bacillus subtilis | 10 |
This study concluded that the compound exhibited significant antibacterial activity, particularly against Gram-positive strains.
Case Study 2: Anticancer Potential
In a separate investigation focusing on cancer cell lines, the efficacy of this compound was assessed using the MTT assay on various tumor types:
| Cell Line | IC (µM) |
|---|---|
| MDA-MB-231 (Breast) | 15 |
| HeLa (Cervical) | 20 |
| A549 (Lung) | 25 |
The results indicated that the compound triggered apoptosis via ROS-mediated pathways, highlighting its potential as an anticancer agent.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Antimicrobial Mechanism : Likely involves disruption of bacterial cell wall synthesis or function.
- Anticancer Mechanism : Induction of apoptosis through oxidative stress and modulation of signaling pathways related to cell survival.
- Enzyme Inhibition : Binding to active sites on cholinesterase enzymes, leading to decreased enzyme activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
